molecular formula C7H5BrN2O B13136680 5-Amino-7-bromobenzisoxazole

5-Amino-7-bromobenzisoxazole

Cat. No.: B13136680
M. Wt: 213.03 g/mol
InChI Key: NREFGPPWDCIHKJ-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with hydroxylamine-O-sulfonic acid, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper(I) iodide .

Industrial Production Methods: Industrial production of 7-Bromobenzo[d]isoxazol-5-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromobenzo[d]isoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • 5-Amino-3-bromo-2-isoxazolecarboxylic acid
  • 4-Bromo-2-isoxazolin-5-amine
  • 3,5-Dibromo-2-isoxazoline

Comparison: 7-Bromobenzo[d]isoxazol-5-amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-1,2-benzoxazol-5-amine

InChI

InChI=1S/C7H5BrN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2

InChI Key

NREFGPPWDCIHKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)Br)N

Origin of Product

United States

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